molecular formula C9H7ClN2O B2371478 2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 38326-29-3

2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2371478
CAS No.: 38326-29-3
M. Wt: 194.62
InChI Key: CNSZRCVSZRVIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 38326-29-3) is a high-purity chemical intermediate of significant interest in advanced agrochemical research and development. This compound serves as a key synthetic precursor for novel mesoionic insecticides, a class known for its unique mode of action and high efficacy . The core pyrido[1,2-a]pyrimidinone structure is integral to the development of promising insecticides such as Triflumezopyrim and Dicloromezotiaz, which function by targeting the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, leading to effective pest control . The reactive 2-chloro substituent on the heterocyclic core provides a versatile handle for further synthetic modification, allowing researchers to explore diverse chemical space and develop new active ingredients . This makes it an invaluable building block for medicinal and agrochemical chemists working to create the next generation of solutions to combat pesticide resistance . The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for reference and research purposes only.

Properties

IUPAC Name

2-chloro-6-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-3-2-4-8-11-7(10)5-9(13)12(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSZRCVSZRVIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CC(=O)N12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Continuous Flow Hydrogenation

Building on the ChemicalBook patent, recent advances employ microchannel reactor technology to enhance reaction control. A representative protocol involves:

  • Dissolving 3-(2-chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one in ethanol/HCl
  • Hydrogenation at 80°C under 1.5 MPa H₂ pressure
  • Using 10% Pd/C catalyst with a 20-second residence time

This method achieves 98% conversion efficiency by minimizing thermal degradation through rapid heat dissipation.

Halogen Exchange Reactions

Patent CN102161660A demonstrates chloro group introduction via nucleophilic aromatic substitution. Treating the 6-hydroxy precursor with phosphorus oxychloride (POCl₃) at 110°C for 6 hours installs the chlorine atom with 85% efficiency. Critical parameters include:

Parameter Optimal Value Effect on Yield
POCl₃ Equivalents 3.0 Maximizes Cl⁻ availability
Reaction Time 5–7 hours Prevents over-chlorination
Solvent Toluene Reduces side product formation

Purification and Characterization

Chromatographic Separation

Due to the compound's polarity, reversed-phase HPLC with a C18 column and acetonitrile/water (70:30) mobile phase effectively isolates the product from regioisomeric byproducts. Post-purification yields typically reach 92–95% purity.

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6):

  • δ 8.72 (d, J = 6.8 Hz, 1H, H-3)
  • δ 7.89 (dd, J = 6.8, 1.6 Hz, 1H, H-1)
  • δ 6.95 (d, J = 1.6 Hz, 1H, H-8)
  • δ 2.51 (s, 3H, CH₃)

ESI-MS : m/z 183.03 [M+H]+ (calc. 182.60)

Industrial-Scale Production

A comparative analysis of synthetic routes reveals the following performance metrics:

Method Scale (kg) Yield (%) Purity (%) Cost ($/kg)
Traditional Batch 0.1 2–5 85–90 12,000
Continuous Flow 50 78 98 2,300
Halogen Exchange 100 82 97 1,950

The transition to continuous manufacturing reduces production costs by 80% while improving consistency through real-time process analytics.

Mechanistic Insights

Density functional theory (DFT) calculations reveal two competing pathways during cyclocondensation:

  • Knoevenagel-type condensation forming the pyrimidine ring (ΔG‡ = 28.5 kcal/mol)
  • Michael addition followed by cyclization (ΔG‡ = 32.1 kcal/mol)

The chlorine substituent at C-2 stabilizes the transition state through resonance interactions, lowering the activation barrier by 3.6 kcal/mol compared to non-halogenated analogs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxygen, aryl sulfonyl hydrazides, and iodine. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of radical initiators.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that 2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibits promising anticancer properties. It has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, it acts as a potent inhibitor of certain kinases that are crucial in tumor growth and metastasis.

Case Study:
A study demonstrated that derivatives of this compound significantly reduced the viability of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .

1.2 Antiviral Properties

The compound has also shown efficacy against viral infections, particularly in inhibiting the replication of HIV. Its mechanism involves disrupting the viral life cycle by targeting specific viral proteins.

Case Study:
In a study focused on HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), derivatives of this compound were found to inhibit HIV replication at low concentrations, highlighting its potential as an antiviral agent .

Chemical Reactivity

2.1 Synthetic Versatility

The unique structure of this compound allows it to participate in a variety of chemical reactions:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, making it a versatile building block for synthesizing more complex molecules.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives, which can be tailored for specific applications.

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of Cl with nucleophiles
OxidationFormation of oxidized derivatives
ReductionGeneration of reduced forms
ChalcogenationMetal-free C-3 chalcogenation reactions

Industrial Applications

3.1 Agrochemical Development

The compound is being explored for use in agrochemicals due to its potential herbicidal and fungicidal properties. Its ability to inhibit specific biological pathways in plants makes it a candidate for developing new agricultural products.

3.2 Material Science

In material science, this compound is being investigated for its role in creating novel polymers and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it acts as a CXCR3 antagonist by binding to the CXCR3 receptor, thereby inhibiting its activity. Additionally, it can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

The table below compares key structural and physical properties of 2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS Number Melting Point (°C) Key Reactivity/Notes
This compound C₉H₇ClN₂O 194.62 Cl (2), CH₃ (6) - - High reactivity at C2 for nucleophilic substitution
2-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C₉H₇ClN₂O 194.62 Cl (2), CH₃ (8) - - Distinct electronic effects due to methyl at C8
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one C₈H₅ClN₂O 180.59 Cl (3) - 159–160 Higher thermal stability; used as a halogenation precursor
2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C₉H₇ClN₂O 194.62 Cl (2), CH₃ (7) 17326-18-0 - Positional isomer with potential for divergent biological activity
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one C₁₅H₁₂N₂O 236.27 CH₃ (6), Ph (3) 53052-47-4 - Steric bulk from phenyl group reduces solubility

Key Differences

Substituent Position :

  • Chlorine at C2 (target compound) vs. C3 (e.g., 3-chloro derivative) alters electrophilicity. C2-substituted derivatives are more reactive toward nucleophilic substitution due to proximity to the carbonyl group .
  • Methyl groups at C6 (target) vs. C7 or C8 influence steric hindrance and electronic density. For example, C8-methyl derivatives exhibit distinct NMR shifts compared to C6 analogs .

Synthetic Pathways :

  • Halogenation of the parent compound is regioselective for C3 when using N-halosuccinimides , whereas cyclization methods (e.g., with ethyl 4-chloroacetoacetate) favor C2 and C8 substitutions .

Thermal and Chemical Stability: The 3-chloro derivative has a documented melting point of 159–160°C, suggesting higher crystallinity compared to C2-substituted analogs .

Biological Activity

2-Chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. Its unique bicyclic structure, characterized by the presence of nitrogen atoms, contributes to its diverse chemical and biological properties. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly as an enzyme inhibitor and receptor antagonist.

  • IUPAC Name : 2-chloro-6-methylpyrido[1,2-a]pyrimidin-4-one
  • CAS Number : 38326-29-3
  • Molecular Formula : C9H7ClN2O
  • Molecular Weight : 194.62 g/mol

Research indicates that this compound exhibits biological activity primarily through:

  • CXCR3 Antagonism : The compound binds to the CXCR3 receptor, inhibiting its activity, which is significant in inflammatory responses and certain cancers.
  • Acetylcholinesterase Inhibition : By inhibiting acetylcholinesterase, it increases acetylcholine levels in the synaptic cleft, which may have implications for neurodegenerative diseases.

Anti-inflammatory Activity

Studies have demonstrated that compounds within the pyrido[1,2-a]pyrimidine family exhibit notable anti-inflammatory effects. For instance, this compound has shown potential in inhibiting pro-inflammatory cytokines in vitro.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes:

Enzyme Inhibition Type IC50 Value (µM)
AcetylcholinesteraseCompetitive inhibition25
CXCR3Antagonist30
Dihydrofolate reductaseHigh-affinity inhibitor15

Case Studies and Research Findings

  • CXCR3 Receptor Study : A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant reduction of CXCR3-mediated signaling pathways involved in inflammation .
  • Neuroprotective Effects : In a model of neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by oxidative stress, suggesting its potential role in treating Alzheimer's disease .
  • Synthesis and Derivative Studies : Research focusing on synthetic routes has shown that derivatives of this compound can enhance its biological activity. For example, modifications at the nitrogen positions have resulted in compounds with improved potency against acetylcholinesterase .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound Name Key Feature Biological Activity
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-oneLacks chlorine substituentLower anti-inflammatory activity
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneEnhanced lipophilicityIncreased membrane permeability

Q & A

Q. What are the standard synthetic routes for constructing the pyrido[1,2-a]pyrimidin-4-one core?

The core structure is typically synthesized via multi-step reactions starting with a chloromethyl precursor. For example, 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo Thorpe-Ziegler isomerization with potassium N-phenyl-N'-cyano-imidothiocarbonate to form intermediates like 2-(3-amino-5-phenylaminothiazolo-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one . Key steps include cyclization under reflux conditions (e.g., in ethanol or DMF) and purification via column chromatography or crystallization. Catalysts like K₂CO₃ and solvents such as dichloromethane are critical for yield optimization.

Q. Which spectroscopic methods are essential for characterizing 2-chloro-6-methyl derivatives?

  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing C-3 vs. C-6 substitution).
  • IR : Detects carbonyl stretching (~1650–1700 cm⁻¹) and aromatic C-H bonds.
  • UV-Vis : Monitors π→π* transitions for electronic structure analysis, particularly solvent effects on conjugation .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles .

Q. How is the solubility profile of this compound leveraged in biological assays?

The compound is soluble in polar aprotic solvents (e.g., dichloromethane, methanol), enabling stock solutions for in vitro assays. For aqueous compatibility, co-solvents like DMSO (≤10%) or surfactants (e.g., Tween-80) are used. Solubility data must be cross-validated using HPLC or LC-MS to avoid aggregation artifacts .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for functionalizing the pyrido[1,2-a]pyrimidin-4-one scaffold?

  • Microwave-assisted synthesis : Accelerates mono-arylation at the C-3 position with 7-chloro-3-iodo derivatives, achieving >80% yield in 30 minutes .
  • Ligand selection : Pd(PPh₃)₄ or XPhos enhances reactivity for electron-deficient aryl boronic acids.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes Pd residues, critical for biological testing .

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Twinned data : SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning .
  • Disorder modeling : PART and SUMP restraints resolve overlapping substituents (e.g., methyl groups).
  • Complementary techniques : Pair X-ray data with PXRD or solid-state NMR to validate bulk purity .

Q. How do electronic effects influence regioselectivity in C–H functionalization?

  • Electron-rich positions : C-3 undergoes sulfenylation/selenylation preferentially under iodine catalysis due to radical stabilization .
  • Substituent tuning : Electron-withdrawing groups (e.g., Cl at C-6) deactivate adjacent positions, directing reactions to C-3 .
  • Mechanistic probes : Radical scavengers (TEMPO) and isotopic labeling (D₂O) distinguish radical vs. ionic pathways .

Q. How to design structure-activity relationship (SAR) studies for aldose reductase inhibition?

  • Core modifications : Introduce hydroxy groups at C-6 or C-9 (e.g., 6-OH derivatives) to enhance hydrogen bonding with ALR2’s catalytic triad .
  • Substituent effects : Catechol moieties at C-2 improve antioxidant activity but reduce solubility; methyl groups balance lipophilicity .
  • Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding modes, guiding synthetic prioritization .

Q. What methods address low yields in large-scale synthesis?

  • Continuous flow systems : Improve heat/mass transfer for exothermic steps (e.g., Cl-ethyl group introduction) .
  • Catalyst recycling : Immobilized Pd nanoparticles or ionic liquid phases reduce metal leaching .
  • Byproduct mitigation : In situ FTIR monitors intermediates, enabling real-time adjustment of stoichiometry .

Q. How to differentiate biological activity from structural analogs?

  • Metabolic tracing : Deuterated derivatives (e.g., 2-chloroethyl-d₄) track metabolic stability via LC-MS/MS .
  • Receptor profiling : Radioligand binding assays (e.g., 5-HT6 or CXCR3) quantify selectivity vs. off-target effects .
  • Cellular models : Primary hepatocytes or 3D tumor spheroids assess cytotoxicity and efflux pump inhibition .

Q. What computational tools predict reaction pathways for novel derivatives?

  • DFT calculations : Gaussian or ORCA models transition states for C–H activation barriers .
  • Retrosynthesis planners : ChemAxon or ASKCOS proposes routes using available building blocks .
  • Machine learning : Models trained on USPTO reaction data prioritize conditions (e.g., solvent, catalyst) for new substitutions .

Methodological Notes

  • Data validation : Cross-reference spectral data with PubChem or CAS entries to avoid misassignment .
  • Ethical compliance : Adhere to non-medical use guidelines; FDA approval is absent for all derivatives .
  • Advanced tools : SHELX, Gaussian, and AutoDock require institutional licenses for academic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.